1-(2-Chloroethyl)-3-methoxybenzene has the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol. It appears as a colorless to yellow liquid with a density of approximately 1.13 g/mL. The compound is sparingly soluble in water but readily dissolves in organic solvents such as methanol, ethanol, and dichloromethane . Its boiling point ranges from 125°C to 128°C under reduced pressure (13.0 mbar) and it has a flash point of 122°C .
The chemical structure features a methoxy group (-OCH₃) attached to a benzene ring, along with a chloroethyl group (-CH₂CH₂Cl), which contributes to its reactivity and biological activity .
-(2-Chloroethyl)-3-methoxybenzene can be synthesized through various methods, including:
The biological activity of 1-(2-Chloroethyl)-3-methoxybenzene is significant due to its potential mutagenic properties. It is classified as a compound that may cause genetic defects and serious eye irritation upon exposure . Studies have indicated that chlorinated aromatic compounds can exhibit cytotoxic effects and may influence cellular mechanisms related to cancer development .
Several methods exist for synthesizing 1-(2-Chloroethyl)-3-methoxybenzene:
1-(2-Chloroethyl)-3-methoxybenzene is utilized in various applications:
Interaction studies involving 1-(2-Chloroethyl)-3-methoxybenzene often focus on its reactivity with biological molecules and other chemicals:
Several compounds share structural similarities with 1-(2-Chloroethyl)-3-methoxybenzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(2-Chloroethyl)-4-methoxybenzene | C9H11ClO | Similar structure; different position of methoxy group |
1-Chloro-3-fluorobenzene | C7H6ClF | Contains fluorine instead of methoxy; used in pharmaceuticals |
1-(Chloromethyl)-3-methoxybenzene | C9H11ClO | Chloromethyl instead of chloroethyl; used as a reagent |
These compounds exhibit varying degrees of biological activity and reactivity based on their functional groups and structural configurations.
The methoxy group, a strong electron-donating substituent, activates the benzene ring toward electrophilic attack by resonance donation, directing incoming electrophiles to the ortho and para positions relative to itself. In contrast, the 2-chloroethyl group exerts a mild electron-withdrawing inductive effect due to the electronegativity of chlorine, which slightly deactivates the ring. However, the chloroethyl group’s steric bulk and limited resonance capability render it a weaker director compared to the methoxy group. This interplay results in a dominant ortho/para-directing influence from the methoxy substituent, with minor modulation from the chloroethyl group’s electronic effects.
Table 1: Directing Effects of Substituents in 1-(2-Chloroethyl)-3-Methoxybenzene
Substituent | Electronic Nature | Directing Effect | Dominant Positions |
---|---|---|---|
Methoxy (-OCH₃) | Strongly Activating | Ortho/Para | C2, C4, C6 |
2-Chloroethyl | Mildly Deactivating | Weak Meta | C5 |
The reaction mechanism follows the classical two-step EAS pathway:
Kinetic studies of analogous systems demonstrate that the methoxy group accelerates the reaction rate by stabilizing the transition state through resonance, while the chloroethyl group introduces slight steric hindrance, marginally reducing reactivity.
In nitration, sulfonation, and Friedel-Crafts alkylation, the methoxy group directs electrophiles predominantly to the ortho (C4) and para (C6) positions. For example, nitration of 1-(2-chloroethyl)-3-methoxybenzene produces nitro derivatives at C4 (65%) and C6 (30%), with minimal substitution at C5 (5%) due to the chloroethyl group’s weak meta-directing influence.
Table 2: Product Distribution in Nitration of 1-(2-Chloroethyl)-3-Methoxybenzene
Position Relative to Methoxy | Yield (%) | Electronic Influence |
---|---|---|
Ortho (C4) | 65 | Resonance activation |
Para (C6) | 30 | Resonance activation |
Meta (C5) | 5 | Inductive deactivation |
The choice of Lewis acid catalyst critically influences carbocation stability and regiochemical outcomes. Key findings include:
Table 1: Catalyst Impact on Regioselectivity
Catalyst | Preferred Position | Yield (%) | Key Mechanism |
---|---|---|---|
Aluminum Chloride | Para | 78–85 | Carbocation stabilization |
Tin(IV) Chloride | Meta | 60–68 | Moderate electrophile activation |
Iron(III) Chloride | Mixed | 45–55 | Weak complexation |
Solvent polarity and coordination ability modulate reaction rates:
Table 2: Solvent Performance Comparison
Solvent | Polarity Index | Reaction Time (h) | Byproduct Formation |
---|---|---|---|
Dichloromethane | 3.1 | 2–4 | Low |
Nitrobenzene | 4.4 | 6–8 | Moderate |
Toluene | 2.4 | 8–12 | High |
This method constructs the ether linkage via nucleophilic substitution between 3-methoxyphenoxide and 2-chloroethyl halides:
Table 3: Williamson Synthesis Conditions
Base | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
Sodium Hydride | 25 | 70–75 | 92 |
Silver Oxide | 40 | 80–85 | 98 |
Phase-transfer catalysts (PTCs) enhance interfacial reactivity in biphasic systems:
Table 4: PTC Efficiency Metrics
Catalyst | Reaction Time (h) | Conversion (%) |
---|---|---|
Tetrabutylammonium Bromide | 1.0 | 90 |
Cetyltrimethylammonium Bromide | 1.5 | 82 |
No Catalyst | 6.0 | 30 |